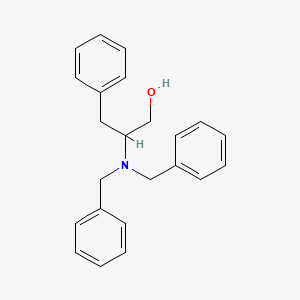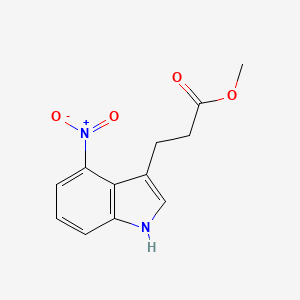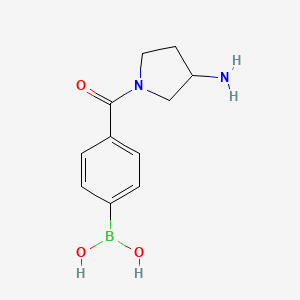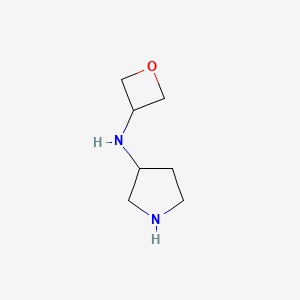
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties It features a pyrrolidinyl group attached to a benzonitrile core, with a trifluoromethyl group enhancing its chemical reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The pyrrolidinyl group may also play a role in modulating its activity and stability.
Comparación Con Compuestos Similares
4-(2-Oxo-1-pyrrolidinyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
2-(Trifluoromethyl)benzonitrile: Lacks the pyrrolidinyl group, affecting its overall chemical properties.
4-(2-Oxo-1-pyrrolidinyl)-benzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different applications and reactivity.
Uniqueness: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile stands out due to the presence of both the trifluoromethyl and pyrrolidinyl groups, which confer unique chemical properties and potential applications. Its combination of stability, reactivity, and biological activity makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H9F3N2O |
|---|---|
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
4-(2-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-9(4-3-8(10)7-16)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2 |
Clave InChI |
OJVAANJECTWKPI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
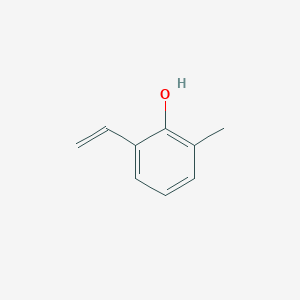
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
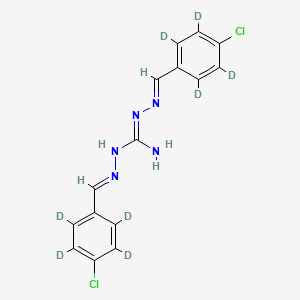
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
